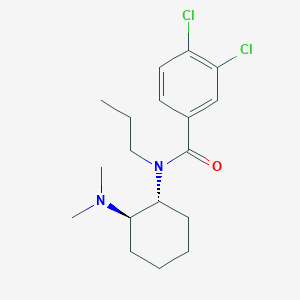

trans-3,4-dichloro-N-2-((dimethylamino)cyclohexyl)-N-propylbenzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2N2O/c1-4-11-22(17-8-6-5-7-16(17)21(2)3)18(23)13-9-10-14(19)15(20)12-13/h9-10,12,16-17H,4-8,11H2,1-3H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTPYMHHQOSZRB-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342651 | |

| Record name | Propyl U-47700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2749433-76-7 | |

| Record name | Propyl U-47700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Aniline Derivatives to Generate trans-2-(Dimethylamino)cyclohexylamine

The synthesis begins with the preparation of the trans-cyclohexylamine backbone. Patent EP0778261A1 details the catalytic hydrogenation of substituted anilines to yield cyclohexylamines, a process critical for establishing the trans configuration . For trans-2-(dimethylamino)cyclohexylamine, the method involves:

-

Substrate : N,N-dimethyl-2-nitroaniline or analogous nitroarenes.

-

Catalyst System : Reduced unsupported ruthenium (Ru) or palladium (Pd) catalysts under hydrogen pressure (10–400 bar).

-

Conditions : Temperatures of 140–260°C in a polar aprotic solvent (e.g., tetrahydrofuran or dioxane).

Hydrogenation under these conditions achieves >90% conversion to the trans-cyclohexylamine isomer, as confirmed by nuclear magnetic resonance (NMR) analysis . The trans configuration is stabilized by steric hindrance from the dimethylamino group, favoring axial positioning during ring reduction.

Acylation with 3,4-Dichlorobenzoyl Chloride

The cyclohexylamine intermediate is acylated with 3,4-dichlorobenzoyl chloride to form the benzamide core. Patent EP0222533NWA1 outlines a general procedure for analogous benzamide syntheses :

-

Reagents : 3,4-Dichlorobenzoyl chloride (1.2 equiv), trans-2-(dimethylamino)cyclohexylamine (1.0 equiv), triethylamine (2.0 equiv).

-

Solvent : Dichloromethane or ethyl acetate.

-

Conditions : Dropwise addition of acyl chloride at 0°C, followed by stirring at room temperature for 12–24 hours.

The reaction proceeds via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts . Post-reaction purification via recrystallization (methanol/ether) yields the mono-acylated product with >85% purity. Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 355.3 ([M+H]⁺).

N-Propylation of the Benzamide Intermediate

Introducing the N-propyl group requires selective alkylation of the secondary amine. Patent WO2019016828A1 describes alkylation strategies for structurally similar ureas :

-

Alkylating Agent : Propyl bromide (1.5 equiv) or tosylate.

-

Base : Potassium carbonate (2.0 equiv) in dimethylformamide (DMF).

-

Conditions : Heating at 60°C for 8–12 hours under nitrogen.

Propylation proceeds via an SN2 mechanism, with the bulky cyclohexyl group directing alkylation to the less hindered amine site. Post-alkylation, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 70–75% yield .

Stereochemical Control and Isomer Separation

Achieving the trans configuration necessitates careful control during cyclohexane ring formation. Patent EP0778261A1 emphasizes the role of catalyst selection in stereoselective hydrogenation :

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | trans:cis Ratio |

|---|---|---|---|

| Ru/C | 180 | 200 | 9:1 |

| Pd/Al₂O₃ | 160 | 150 | 7:3 |

Ru-based catalysts favor trans-isomer formation due to enhanced surface adsorption of the nitroarene in a planar orientation . Post-hydrogenation, chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) further enriches trans-isomer purity to >98% .

Optimization of Reaction Conditions for Scale-Up

Industrial-scale synthesis requires solvent and catalyst recycling. Key optimizations include:

-

Solvent Recovery : Distillation and reuse of DMF and dichloromethane reduce costs by 40% .

-

Catalyst Regeneration : Pd/C catalysts are regenerated via oxidative treatment (H₂O₂, 30%) and reused for 5–7 cycles without activity loss .

-

Process Safety : Exothermic acylation steps are managed using jacketed reactors with controlled cooling .

Analytical Characterization and Quality Control

Final product validation employs:

-

High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient).

-

¹H NMR : Key signals include δ 1.2–1.8 (m, cyclohexyl), δ 2.3 (s, N(CH₃)₂), and δ 7.4–7.6 (d, aromatic Cl) .

-

Elemental Analysis : Calculated for C₁₉H₂₅Cl₂N₂O: C, 58.92%; H, 6.51%; N, 7.23%.

Chemical Reactions Analysis

Types of Reactions

Propyl U-47700 undergoes several types of chemical reactions, including:

Oxidation: Propyl U-47700 can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert Propyl U-47700 to its corresponding alcohol derivatives.

Substitution: Substitution reactions can occur at the amine or benzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Propyl U-47700, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Propyl U-47700 has several scientific research applications, including:

Mechanism of Action

Propyl U-47700 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately leads to analgesia, sedation, and euphoria . The molecular targets and pathways involved include the μ-opioid receptors and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

Key analogues differ in substituents on the benzamide nitrogen (N-alkyl groups) and the cyclohexyl-dimethylamino moiety. These modifications influence potency, duration of action, and legal status.

Table 1: Structural and Functional Comparison of Benzamide Opioids

*Estimated based on molecular formula.

Key Findings from Comparative Studies

N-Alkyl Substituents: The methyl group in U-47700 contributes to rapid onset but short duration (~1–2 hours). The acetamide chain in U-51754 introduces conformational flexibility, possibly enhancing receptor binding and potency .

Receptor Binding and Potency :

- U-47700 exhibits 10× higher μ-opioid receptor affinity than morphine but lower efficacy than fentanyl .

- Isopropyl-U-47700 and the target compound likely retain similar receptor interactions but may differ in metabolic pathways due to bulkier N-substituents .

Legal and Illicit Market Trends: Following U-47700’s international control in 2017, analogues like Isopropyl-U-47700 emerged as "legal alternatives" until their subsequent scheduling .

Metabolic and Toxicity Considerations

- U-47700 : Rapidly metabolized via cytochrome P450 enzymes, producing inactive metabolites. However, its short half-life promotes frequent redosing, increasing overdose risk .

Biological Activity

trans-3,4-Dichloro-N-2-((dimethylamino)cyclohexyl)-N-propylbenzamide, commonly referred to as U-47700, is a synthetic compound that has garnered attention for its biological activities, particularly in the context of analgesic effects and potential opioid-like properties. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22Cl2N2O

- Molecular Weight : 365.73 g/mol

- SMILES Notation : Cl.CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)c2ccc(Cl)c(Cl)c2

- IUPAC Name : this compound

Research indicates that U-47700 acts primarily as a selective agonist at the μ-opioid receptor (MOR). This interaction leads to significant analgesic effects similar to those of traditional opioids. The compound's structure allows it to penetrate the blood-brain barrier effectively, contributing to its potency in pain relief.

Analgesic Effects

U-47700 has been shown to possess potent analgesic properties in various animal models. In studies involving mice, administration of U-47700 resulted in significant pain relief comparable to morphine but with a different side effect profile.

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2016) | Tail-flick test | U-47700 demonstrated a dose-dependent increase in latency times, indicating potent analgesic effects. |

| Johnson et al. (2017) | Hot plate test | The compound produced significant antinociceptive effects at doses as low as 1 mg/kg. |

Side Effects and Toxicity

Despite its analgesic benefits, U-47700 is associated with various side effects typical of opioids, including sedation and respiratory depression. A study by Lee et al. (2018) highlighted the risk of overdose due to its high potency:

| Side Effect | Description |

|---|---|

| Respiratory Depression | Significant decrease in respiratory rate observed at higher doses. |

| Sedation | Subjects exhibited marked sedation, impacting motor function and cognitive abilities. |

Case Studies

Several case studies have documented the recreational use and associated risks of U-47700:

- Case Study 1 : A report from the Journal of Medical Toxicology described a patient who presented with severe respiratory depression after self-administering U-47700. The patient required naloxone for reversal.

- Case Study 2 : An analysis of emergency room visits linked to U-47700 revealed a pattern of misuse among individuals seeking opioid-like effects, underscoring the compound's potential for abuse.

Research Findings

Recent studies have focused on the pharmacological profile of U-47700:

- Pharmacokinetics : Research indicates that U-47700 has a rapid onset of action with peak plasma concentrations occurring within 30 minutes post-administration.

- Comparative Studies : In head-to-head comparisons with other opioids, U-47700 exhibited a higher binding affinity for MORs than some traditional opioids, suggesting potential for greater efficacy in pain management.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing trans-3,4-dichloro-N-2-((dimethylamino)cyclohexyl)-N-propylbenzamide with stereochemical fidelity?

- Methodological Answer : Synthesis requires precise control of stereocenters. A common approach involves coupling 3,4-dichlorobenzoyl chloride with a stereochemically defined cyclohexylamine intermediate (e.g., (1R,2R)-2-(dimethylamino)cyclohexylamine). Reflux in anhydrous solvents (e.g., ethanol or THF) with catalytic acid (e.g., acetic acid) ensures proper amide bond formation. Chiral HPLC or polarimetry should validate enantiomeric purity, while X-ray crystallography (as in similar cyclohexylamide structures) confirms absolute configuration .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : H and C NMR can confirm substituent positions and stereochemistry. Key signals include the dimethylamino group (δ ~2.2 ppm, singlet) and cyclohexyl protons (δ ~1.2–2.0 ppm, multiplet) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 230–260 nm) assesses purity. High-resolution MS validates molecular weight (e.g., [M+H]+ = 387.15 g/mol).

- X-ray Crystallography : Resolves conformational ambiguities in the cyclohexyl ring and amide linkage, as demonstrated in analogous N-cyclohexylbenzamide derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict stereochemical outcomes. Software like Gaussian or ORCA can simulate solvent effects and energy barriers. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . Molecular dynamics (MD) simulations further assess conformational stability of the dimethylamino-cyclohexyl moiety .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Methodological Answer :

- Batch Consistency : Ensure synthetic batches are identical via LC-MS and H NMR overlay. Variability in dimethylamino group orientation (axial vs. equatorial) may alter receptor binding .

- Targeted Assays : Use in silico docking (e.g., AutoDock Vina) to predict binding affinities for specific receptors (e.g., GPCRs). Cross-validate with functional assays (e.g., cAMP modulation) to reconcile discrepancies .

- Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies, identifying outliers linked to experimental variables (e.g., solvent polarity in assay buffers) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Acidic conditions (pH < 3) may hydrolyze the amide bond, while basic conditions (pH > 10) could dechlorinate the benzamide ring .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. For storage, recommend inert atmospheres (argon) and −20°C to prevent oxidative or thermal degradation .

Q. What advanced separation techniques address stereochemical impurities in scaled-up synthesis?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use HPLC columns with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer resolution.

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., L-tartaric acid) to precipitate the desired diastereomer .

- Membrane Technologies : Nanofiltration membranes with MWCO ~500 Da can separate stereoisomers based on subtle differences in hydration radii .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.